Naphthalene, 2-(2-propenyloxy)-
Description
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Structure
3D Structure
Properties
CAS No. |
3698-15-5 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C13H12O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2 |
InChI Key |
JHEKBCPEJKZQIY-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
C=CCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Conceptual Foundations and Structural Relevance Within Naphthalene Derivatives
Naphthalene (B1677914), 2-(2-propenyloxy)- belongs to the extensive family of naphthalene derivatives. The core of the molecule is the naphthalene ring system, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. This aromatic foundation imparts thermal stability and specific electronic properties to the molecule. The key functional feature is the 2-(2-propenyloxy) group, more commonly known as an allyloxy group, attached to the second position of the naphthalene ring.
The synthesis of 2-allyloxynaphthalene is commonly achieved through the Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In the case of 2-allyloxynaphthalene, 2-naphthol (B1666908) is deprotonated with a base to form the 2-naphthoxide ion, which then acts as a nucleophile, attacking an allyl halide (such as allyl bromide or allyl chloride) in an SN2 reaction to form the ether linkage nih.govresearchgate.netnih.govnih.govolikrom.com.
The structural combination of the rigid, planar naphthalene core and the flexible, reactive allyloxy side chain makes Naphthalene, 2-(2-propenyloxy)- a molecule of significant interest. The naphthalene moiety influences the electronic environment of the allyloxy group, and in turn, the allyloxy group provides a reactive handle for further chemical modifications of the naphthalene system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 2-(prop-2-en-1-yloxy)naphthalene |
| CAS Number | 3698-15-5 |
Current Research Trajectories and Academic Significance of Functionalized Naphthalenes
Novel Approaches in Etherification Reactions Involving Naphthols and Allylic Substrates
The classical Williamson ether synthesis, while fundamental, has been refined and supplemented by a variety of novel methodologies for the O-allylation of 2-naphthol. These modern approaches often employ unique catalysts and reaction conditions to enhance yield, selectivity, and substrate scope.
One notable advancement involves the use of a Palladium-catalyst system with a specific phosphine (B1218219) ligand, [Pd(BiPhePhos)], which facilitates the allylation of non-activated phenols with non-derivatized allylic alcohols. organic-chemistry.org This method is advantageous as it produces water as the sole byproduct and exclusively forms the kinetically favored O-allylated product over the thermodynamically favored C-allylated isomer. organic-chemistry.org
Another innovative approach utilizes ionic liquids as the reaction medium. For instance, the use of [bmim][BF4] has been shown to facilitate nucleophilic substitutions, including alkoxylations, in good yields and with short reaction times. organic-chemistry.org This method avoids the use of volatile organic solvents, contributing to a greener synthetic process.
Furthermore, gold catalysis has emerged as a powerful tool. A PPh3AuTFA catalyst has been demonstrated to promote the dearomatization of substituted 2-naphthols through intermolecular condensation with allenamides, representing a formal allylating dearomative protocol that proceeds with high regioselectivity and stereoselectivity. acs.org
Stereoselective and Regioselective Synthesis Strategies of Naphthalene, 2-(2-propenyloxy)-
Achieving high levels of stereoselectivity and regioselectivity is paramount in modern organic synthesis. For the synthesis of Naphthalene, 2-(2-propenyloxy)- and its derivatives, several strategies have been developed to control the precise spatial arrangement of atoms and the position of functional groups.
Regioselectivity: The electrophilic cyclization of arene-containing propargylic alcohols offers a powerful method for the regioselective synthesis of substituted naphthalenes. nih.gov By choosing the appropriate electrophile (e.g., ICl, I2, Br2, NBS), multisubstituted 2-iodonaphthalenes and 3-halo-2-naphthols can be prepared with high regioselectivity under mild conditions. nih.gov For instance, the cyclization of 2-naphthyl alkynol occurs selectively at the one position of the naphthalene ring. nih.gov Similarly, photochemical methods using a carbohydrate-derived eutectogel as a confined reaction medium have been shown to facilitate the regioselective synthesis of 4-arylamino-1,2-naphthoquinones. rsc.org
Stereoselectivity: In the realm of stereoselective synthesis, biocatalysis has shown significant promise. Engineered carbene transferases, specifically myoglobin-based biocatalysts, have been developed for the highly diastereo- and enantioselective cyclopropanation of olefins with phosphonyl diazo compounds. rochester.edu This methodology allows for the synthesis of enantioenriched phosphonyl-functionalized cyclopropanes with excellent diastereoselectivity (>99% de) and enantioselectivity (98–99% ee) for a range of olefin substrates, including 2-vinylnaphthalene. rochester.edu Additionally, electrochemically driven methods have been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, a transformation relevant to the functionalization of the allyl group in Naphthalene, 2-(2-propenyloxy)-. nih.gov
Green Chemistry Principles Applied to the Synthesis of Naphthalene, 2-(2-propenyloxy)-
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of Naphthalene, 2-(2-propenyloxy)-, this has led to the development of catalyst-free, solvent-free, and mechanochemical methodologies.
Catalyst-Free and Solvent-Free Methodologies for Ether Formation
Solvent-free synthesis is a key aspect of green chemistry, minimizing waste and reducing environmental impact. One approach involves the Michael addition reaction of 2-naphthol derivatives under solvent-free conditions, which has been shown to provide significantly better yields compared to reactions in solution. researchgate.net Another example is the solvent-free aldol (B89426) condensation to produce chalcones, where reactants are ground together with a solid base, demonstrating a high-yield synthesis with minimal waste. rsc.orgresearchgate.net
Catalyst-free approaches are also gaining traction. For instance, a novel protocol for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones proceeds in ethanol (B145695) without a catalyst, offering advantages such as excellent yields and a simple experimental procedure. nih.gov While not directly for Naphthalene, 2-(2-propenyloxy)-, these principles are transferable.
Mechanochemical Synthesis Pathways for Naphthalene, 2-(2-propenyloxy)-
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-based synthesis. nih.gov Techniques like ball milling and reactive extrusion can be employed to synthesize molecules in the absence of solvents. youtube.com This approach has been recognized as a future-changing technology by the International Union of Pure and Applied Chemistry. youtube.com For example, the mechanochemical synthesis of the double carbonates fairchildite and buetschliite from CaCO3 and K2CO3 has been demonstrated, showcasing the potential of this method to drive reactions that would otherwise require high temperatures. rsc.org The application of mechanochemistry to the Williamson ether synthesis for producing Naphthalene, 2-(2-propenyloxy)- represents a promising area for green synthesis.
Process Intensification and Scale-Up Considerations for Naphthalene, 2-(2-propenyloxy)- Production
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up. This involves optimizing reaction parameters, ensuring consistent product quality, and adhering to Good Manufacturing Practices (GMP). iajps.com
Process Intensification: This involves developing more efficient and compact manufacturing processes. For the synthesis of Naphthalene, 2-(2-propenyloxy)-, this could involve transitioning from batch to continuous flow reactors, which can offer better control over reaction conditions and improved safety. youtube.com The use of reactive extrusion, which combines synthesis and processing steps, is a prime example of process intensification. youtube.com
Scale-Up Considerations: Key aspects of scaling up include:
Raw Materials: Ensuring a consistent and reliable supply of starting materials like 2-naphthol and the allylic substrate is crucial. bspublications.net
Equipment: The transition from laboratory glassware to pilot plant and then to full-scale production reactors requires careful selection and qualification of equipment. iajps.combspublications.net
Process Parameters: Parameters such as mixing speed, heating and cooling rates, and reaction time must be carefully optimized and validated at each scale. iptsalipur.org For instance, in a scaled-up synthesis of Nannocystin A, a problematic reaction step was overcome by switching to a more robust and cost-efficient method. mdpi.com
Safety and GMP: All stages of scale-up must adhere to strict safety protocols and GMP guidelines to ensure the final product is of high quality and the process is safe for operators and the environment. iajps.com
Below is a table summarizing key considerations for the scale-up of chemical syntheses:
| Parameter | Laboratory Scale | Pilot Plant Scale | Production Scale |
| Batch Size | Milligrams to grams | Kilograms | Tons |
| Equipment | Glassware | Small-scale reactors | Large-scale reactors |
| Mixing | Magnetic/overhead stirrers | Impellers | Baffles and impellers |
| Heat Transfer | Heating mantles, oil baths | Jacketed vessels | Jacketed vessels, heat exchangers |
| Process Control | Manual | Semi-automated | Fully automated |
| Safety | Fume hood | Contained systems | Comprehensive safety systems |
Claisen Rearrangement Pathways of Allyl Naphthyl Ethers: Theoretical and Experimental Analyses
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a cornerstone of synthetic organic chemistry. wikipedia.org In the context of allyl naphthyl ethers like 2-allyloxynaphthalene, this organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement proceeds thermally to yield γ,δ-unsaturated carbonyl compounds. organic-chemistry.org The reaction is understood to be a concerted, intramolecular process that passes through a highly ordered, cyclic transition state. wikipedia.org
Experimental and theoretical studies have provided deep insights into the mechanism. The aromatic Claisen rearrangement is followed by a rearomatization step. organic-chemistry.org If the ortho position on the naphthalene ring is unsubstituted, the allyl group migrates to this position. However, if the ortho positions are blocked, the reaction can proceed via a Cope rearrangement to the para position, followed by tautomerization to restore aromaticity. organic-chemistry.org
Catalysis can significantly influence the reaction. For instance, the first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers has been achieved using π-copper(II) complexes. rsc.org A Cu(OTf)₂ complex with an L-α-homoalanine amide ligand can produce (S)-products with up to 92% enantiomeric excess. rsc.org Conversely, a Cu(OSO₂C₄F₉)₂ complex with an L-tert-leucine amide ligand yields (R)-products. rsc.org
Density-functional-theory (DFT) calculations suggest that these catalyzed rearrangements proceed through a stepwise mechanism involving tight-ion-pair intermediates. rsc.orgnih.gov The rate-determining step is the cleavage of the C–O bond, and the enantioselectivity arises from the staggered transition states. rsc.orgnih.gov The reaction prefers a chair-like transition state, which minimizes steric hindrance. redalyc.org
Electrophilic and Nucleophilic Reactions Involving the Propenyloxy Group
The propenyloxy group in 2-allyloxynaphthalene introduces a site for both electrophilic and nucleophilic attack, distinct from the reactions on the naphthalene ring itself.
Electrophilic Additions: The double bond in the propenyloxy group is susceptible to electrophilic addition reactions. Reagents like halogens (e.g., Br₂) or hydrohalic acids can add across the double bond. For example, the reaction with ICl can proceed to give iodinated products. nih.gov The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.
Nucleophilic Reactions: The ether linkage in 2-allyloxynaphthalene can be subject to nucleophilic attack, although this is generally less facile than reactions at the allyl group. Strong nucleophiles can, under certain conditions, cleave the ether bond. More significantly, the reactivity of the naphthalene ring can be influenced by the propenyloxy substituent. The oxygen atom's lone pairs can donate electron density to the ring, activating it towards electrophilic substitution. numberanalytics.com Conversely, in reactions of 1-halogeno-2-naphthols with anilines, the hydroxyl group exhibits an 'abnormal' activating power due to a tautomeric keto-enolic equilibrium, where the keto-form is the reactive species in a nucleophilic substitution. rsc.org
Radical Chemistry of the Allylic Ether Linkage
The allylic C-H bonds in the propenyloxy group are susceptible to radical abstraction. The major atmospheric degradation pathway for naphthalene and its alkylated derivatives is initiated by reaction with hydroxyl (OH) radicals. nih.gov This process can lead to the formation of various oxygenated products. While the primary attack is often on the aromatic ring, the allylic position of the propenyloxy group presents a favorable site for hydrogen abstraction, leading to a resonance-stabilized allylic radical. This radical can then react with molecular oxygen in the atmosphere, initiating a cascade of reactions to form peroxyl radicals and subsequently stable oxidation products.
Photochemical Transformations of Naphthalene, 2-(2-propenyloxy)-
The naphthalene moiety in 2-allyloxynaphthalene is a chromophore that can absorb ultraviolet light. Upon photoexcitation, it can undergo various photochemical transformations. One notable reaction is the photo-Claisen rearrangement. wikipedia.org This reaction proceeds through a different mechanism than the thermal Claisen rearrangement, often involving radical intermediates generated by homolytic cleavage of the C-O bond upon absorption of light. The resulting allyl and naphthoxy radicals can then recombine to form the rearranged product. The efficiency and outcome of photochemical reactions can be highly dependent on the solvent and the presence of other reactive species.
Computational Modeling of Reaction Transition States and Energy Landscapes
Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. mit.edu For the Claisen rearrangement of 2-allyloxynaphthalene, Density Functional Theory (DFT) has been used to model the transition states and intermediates. rsc.orgnih.gov These calculations have been crucial in understanding the stepwise nature of the catalyzed reaction and the origins of enantioselectivity. rsc.orgnih.gov
The energy landscape of a reaction provides a comprehensive map of all possible reaction pathways, including transition states and intermediates. nih.gov For a molecule like 2-allyloxynaphthalene, computational modeling can map the potential energy surfaces for various reactions, such as the Claisen rearrangement, electrophilic additions, and radical reactions. nih.gov By calculating the energies of reactants, products, transition states, and intermediates, chemists can predict reaction rates, selectivities, and the most favorable reaction conditions. rsc.org For instance, multi-path variational transition state theory (MP-VTST) can be used to predict site-dependent rate constants for reactions like hydrogen abstraction. rsc.org These computational models are continually being refined to provide increasingly accurate predictions of chemical reactivity. mit.edu
Table of Interactive Data:
| Reaction Type | Reagents/Conditions | Key Mechanistic Feature | Primary Product(s) |
|---|---|---|---|
| Thermal Claisen Rearrangement | Heat | Concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift | 1-allyl-2-naphthol |
| Catalytic Asymmetric Claisen Rearrangement | Cu(OTf)₂ / L-α-homoalanine amide ligand | Stepwise via tight-ion-pair intermediate | (S)-1-allyl-2-naphthol |
| Electrophilic Addition | Br₂ | Addition to the propenyl double bond | Naphthalene, 2-(2,3-dibromopropyloxy)- |
| Radical Abstraction | OH radical | Hydrogen abstraction from allylic position | Resonance-stabilized allylic radical |
| Photo-Claisen Rearrangement | UV light | Homolytic C-O bond cleavage | 1-allyl-2-naphthol |
Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to Naphthalene, 2 2 Propenyloxy
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For Naphthalene (B1677914), 2-(2-propenyloxy)-, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
In the ¹³C NMR spectrum, the carbon atoms of the naphthalene ring would resonate between 110 and 150 ppm. chemicalbook.comhmdb.cachemicalbook.com The carbons of the propenyloxy substituent would have distinct chemical shifts, with the vinyl carbons appearing between 115 and 140 ppm and the methylene (B1212753) carbon bonded to the oxygen resonating further downfield, likely in the 65-75 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Naphthalene, 2-(2-propenyloxy)-
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The exact mass of Naphthalene, 2-(2-propenyloxy)- (C₁₃H₁₂O) is 184.088815 Da. lookchem.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, confirming the molecular formula.
The fragmentation pattern observed in mass spectrometry provides valuable information about the molecule's structure. For Naphthalene, 2-(2-propenyloxy)-, common fragmentation pathways would likely involve the loss of the propenyloxy group or parts of it. libretexts.orglibretexts.org The stability of the naphthalene ring suggests that it would remain intact as a major fragment. libretexts.orgresearchgate.netnih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for Naphthalene, 2-(2-propenyloxy)-
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.
For Naphthalene, 2-(2-propenyloxy)-, the FTIR spectrum would show characteristic absorption bands. nasa.govnist.govastrochemistry.orgresearchgate.netspectrabase.com Aromatic C-H stretching vibrations are expected around 3050 cm⁻¹. researchgate.net The C=C stretching vibrations of the naphthalene ring and the vinyl group would appear in the 1500-1650 cm⁻¹ region. The prominent C-O-C ether linkage would exhibit strong stretching bands in the 1250-1050 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds are typically observed in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern on the naphthalene ring.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FTIR data. chemicalbook.comresearchgate.netresearchgate.net The C=C bonds of the naphthalene ring and the propenyl group would give rise to strong Raman signals. researchgate.netresearchgate.net
Table 3: Key Vibrational Frequencies for Naphthalene, 2-(2-propenyloxy)-
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene moiety in Naphthalene, 2-(2-propenyloxy)- is the primary chromophore. Naphthalene itself exhibits characteristic absorption bands in the UV region. researchgate.netomlc.orgresearchgate.netresearchgate.net The presence of the 2-(2-propenyloxy) substituent is expected to cause a slight red shift (bathochromic shift) of these absorption maxima due to the extension of the conjugated system and the electron-donating effect of the ether oxygen.
The spectrum would likely show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the naphthalene ring system. researchgate.net The fine vibrational structure often observed in the UV spectrum of naphthalene may be somewhat broadened due to the presence of the substituent and intermolecular interactions in solution.
Table 4: Expected UV-Vis Absorption Maxima for Naphthalene, 2-(2-propenyloxy)- in a Non-polar Solvent
Advanced X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for Naphthalene, 2-(2-propenyloxy)- is not publicly available, studies on similar naphthalene derivatives provide a basis for what to expect. researchgate.netmdpi.com
An X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. nist.gov It would also elucidate the planarity of the naphthalene ring system and the conformation of the flexible propenyloxy side chain. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as π-π stacking between the naphthalene rings of adjacent molecules or C-H···π interactions, which govern the supramolecular architecture. For a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system was found to be nearly planar. mdpi.com
Table 5: Compound Names Mentioned
Computational and Theoretical Chemistry Studies of Naphthalene, 2 2 Propenyloxy
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and predict their reactivity. For "Naphthalene, 2-(2-propenyloxy)-," DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key electronic properties such as orbital energies, electron density, and the molecular electrostatic potential (MEP) can be calculated. The MEP, for instance, is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In "Naphthalene, 2-(2-propenyloxy)-," the oxygen atom of the ether linkage and the π-systems of the naphthalene (B1677914) ring and the allyl group are regions of particular interest.
DFT has been employed to study the reactivity of related naphthalene derivatives, particularly in the context of pericyclic reactions like the Claisen rearrangement and Povarov-type [4+2] cycloadditions. researchgate.netmdpi.comnih.govnih.govprimescholarslibrary.orgacs.orgweebly.comacs.org For the Claisen rearrangement of 2-allyloxynaphthalene, DFT calculations can be used to model the transition state and determine the activation energy, providing a detailed understanding of the reaction mechanism. nih.gov
Illustrative DFT-Calculated Electronic Properties:
| Property | Value (Illustrative) | Description |
| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |
| Ionization Potential | 7.8 eV | The energy required to remove an electron, indicating its tendency to be oxidized. |
| Electron Affinity | 0.5 eV | The energy released when an electron is added, indicating its tendency to be reduced. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the 2-(2-propenyloxy)- side chain in "Naphthalene, 2-(2-propenyloxy)-" gives rise to various possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred spatial arrangements of the allyl group relative to the naphthalene ring system.
Studies on the dynamic features of 2-allyloxynaphthalene have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate internal mobility and conformer populations in solution. wikipedia.org These experimental findings can be complemented by MD simulations to provide a more detailed, atomistic picture of the conformational dynamics.
Furthermore, MD simulations can be used to study intermolecular interactions between "Naphthalene, 2-(2-propenyloxy)-" and solvent molecules or other solutes. This is crucial for understanding its behavior in different chemical environments and for predicting properties such as solubility and partitioning behavior.
Illustrative Conformational Analysis Data:
| Conformer | Dihedral Angle (C1-C2-O-Cα) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 0.0 | 65 |
| Gauche | ~60° | 1.2 | 35 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.govyoutube.comrsc.orgnih.govyoutube.com For "Naphthalene, 2-(2-propenyloxy)-," QSAR models could be developed to predict its potential biological activities, for example, by correlating its structural descriptors with the activities of a set of related naphthalene derivatives. mdpi.comnih.gov
QSPR models, on the other hand, can predict various physicochemical properties such as boiling point, vapor pressure, and solubility. primescholarslibrary.orgacs.org These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., topological indices, quantum chemical parameters) and experimentally determined properties. While specific QSAR/QSPR studies on "Naphthalene, 2-(2-propenyloxy)-" are not extensively documented, the methodologies are well-established and could be readily applied.
Illustrative QSPR Model for a Hypothetical Property:
| Descriptor | Coefficient | Description |
| Molecular Weight | 0.85 | Contribution of the overall size of the molecule. |
| LogP | 1.20 | Contribution of the lipophilicity. |
| Polar Surface Area | -0.50 | Contribution of the polar regions of the molecule. |
Frontier Molecular Orbital (FMO) Theory Applications to Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
For reactions involving "Naphthalene, 2-(2-propenyloxy)-," such as the intramolecular Povarov reaction, FMO analysis can provide insights into the feasibility and stereoselectivity of the cycloaddition. researchgate.netmdpi.comnih.govprimescholarslibrary.orgacs.orgacs.orgnih.govresearchgate.net The energies and symmetries of the HOMO of the dienophile component (the allyl group) and the LUMO of the diene component (part of the naphthalene system, or vice versa depending on the reaction type) will determine the favorability of the reaction pathway. Similarly, in the Claisen rearrangement, FMO theory can be used to understand the electronic interactions that govern the sigmatropic shift.
Illustrative FMO Data:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.2 | Highest Occupy Molecular Orbital, associated with the molecule's ability to donate electrons. |
| LUMO | -0.9 | Lowest Unoccupied Molecular Orbital, associated with the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | An indicator of the molecule's chemical reactivity and stability. |
Predictive Modeling of Spectroscopic Signatures
Computational methods can be used to predict the spectroscopic signatures of "Naphthalene, 2-(2-propenyloxy)-," which is invaluable for interpreting experimental spectra and for the structural elucidation of this and related compounds.
DFT calculations can be used to predict vibrational spectra (Infrared and Raman), providing information about the characteristic vibrational modes of the molecule. For example, the stretching frequencies of the C-O-C ether linkage and the C=C bonds of the allyl and naphthalene moieties can be calculated and compared with experimental data. researchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (¹H and ¹³C) and coupling constants, is another important application. nih.govnih.govresearchgate.netbris.ac.uk These predictions, often made using DFT-based methods, can aid in the assignment of complex experimental NMR spectra and provide a deeper understanding of the relationship between the molecule's structure and its magnetic properties. nih.govnih.gov Time-dependent DFT (TD-DFT) can be utilized to predict the electronic absorption (UV-Vis) spectrum, which is related to the electronic transitions between molecular orbitals. researchgate.net
Illustrative Predicted Spectroscopic Data:
| Spectroscopy | Key Feature | Predicted Value |
| IR | C=C stretch (allyl) | 1645 cm⁻¹ |
| ¹H NMR | H on C1 of allyl group | 6.1 ppm |
| ¹³C NMR | C2 of naphthalene | 157 ppm |
| UV-Vis | λmax | 275 nm |
Derivatization and Functionalization Chemistry of Naphthalene, 2 2 Propenyloxy
Transformations of the Allylic Moiety: Epoxidation, Dihydroxylation, and Cycloaddition Reactions
The allylic group in Naphthalene (B1677914), 2-(2-propenyloxy)- is a key site for a variety of chemical transformations, including epoxidation, dihydroxylation, and cycloaddition reactions. These reactions provide pathways to introduce new functional groups and stereocenters.
A fundamental reaction of allyl aryl ethers is the Claisen rearrangement , a wikipedia.orgwikipedia.org-sigmatropic rearrangement that occurs upon heating. organic-chemistry.orglibretexts.org This process converts the allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.org In the case of allyl aryl ethers, the rearrangement is followed by rearomatization. organic-chemistry.org The reaction typically proceeds through a concerted, six-membered cyclic transition state. libretexts.org
Epoxidation of the alkene in the allylic group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxacyclopropane (epoxide) ring. This highly strained ring is a valuable synthetic intermediate that can be opened under acidic or basic conditions to introduce a variety of nucleophiles. Biocatalytic methods using enzymes like peroxygenases have also been explored for the epoxidation of aromatic systems like naphthalene, which can proceed via an epoxide intermediate. wikipedia.orgwikipedia.org
Dihydroxylation of the allylic double bond leads to the formation of a vicinal diol. This transformation can be accomplished with syn- or anti-stereoselectivity depending on the reagents used. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). acs.org Anti-dihydroxylation can be performed by first epoxidizing the alkene and then opening the epoxide ring with aqueous acid. sigmaaldrich.com Biomimetic iron catalysts have also been developed for the syn-dihydroxylation of naphthalenes. acs.org
Cycloaddition reactions involving the allylic moiety offer a powerful tool for constructing cyclic systems. For instance, dearomative [4+2] cycloaddition reactions of naphthalenes with dienophiles can be facilitated by visible-light energy-transfer catalysis, leading to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov Photochemical [2+2] cycloadditions of naphthalene acrylic acids have also been demonstrated, yielding cyclobutane (B1203170) products. youtube.com
Table 1: Key Transformations of the Allylic Moiety
| Reaction Type | Reagents/Conditions | Product Type |
| Claisen Rearrangement | Heat | o-allylphenol |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | OsO₄, NMO | Vicinal diol |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal diol |
| [4+2] Cycloaddition | Dienophile, light | Bicyclic adduct |
| [2+2] Cycloaddition | Alkene, light | Cyclobutane |
Functionalization of the Naphthalene Core: Electrophilic Aromatic Substitution Strategies
The naphthalene ring system of Naphthalene, 2-(2-propenyloxy)- is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic core. The position of substitution is influenced by the directing effect of the 2-allyloxy group and the reaction conditions. ebrary.netasianpubs.org
Naphthalene is generally more reactive than benzene (B151609) towards electrophilic attack. asianpubs.org Substitution can occur at either the α-position (C1) or the β-position (C3). The 2-allyloxy group is an ortho-, para-directing and activating group. Therefore, electrophilic attack is expected to be directed primarily to the C1 and C3 positions of the naphthalene ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. The regioselectivity of sulfonation can be temperature-dependent. ebrary.net
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). The solvent can influence the regioselectivity of this reaction. nih.gov
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.
The choice of reaction conditions, including the electrophile, solvent, and temperature, can be tuned to favor substitution at a specific position on the naphthalene ring. ebrary.netnih.gov
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene Derivatives
| Reaction | Reagent | Typical Product(s) | Notes |
| Nitration | HNO₃/H₂SO₄ | 1-Nitro and 3-Nitro derivatives | The 2-allyloxy group directs ortho and para. |
| Bromination | Br₂/FeBr₃ | 1-Bromo and 3-Bromo derivatives | |
| Sulfonation | H₂SO₄ (fuming) | 1-Sulfonic acid or 3-Sulfonic acid | Product distribution can be temperature dependent. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Acyl or 3-Acyl derivatives | Solvent can influence regioselectivity. |
Transition Metal-Catalyzed Coupling Reactions Involving Naphthalene, 2-(2-propenyloxy)-
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Naphthalene, 2-(2-propenyloxy)- can participate in these reactions in several ways, either by pre-functionalizing the naphthalene core with a halide or triflate, or through reactions involving the allylic group.
The Heck reaction , catalyzed by palladium, couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org A bromo- or iodo-substituted 2-allyloxynaphthalene could be coupled with various alkenes to introduce new unsaturated side chains. The Heck reaction is known for its tolerance of a wide range of functional groups. youtube.com
The Suzuki-Miyaura coupling , also palladium-catalyzed, involves the reaction of an organoboron compound with an organic halide or triflate. rsc.org For example, a bromo-substituted 2-allyloxynaphthalene could be coupled with an aryl or vinyl boronic acid to form biaryl or styrenyl derivatives. nih.gov Highly active catalyst systems have been developed for the Suzuki-Miyaura coupling of challenging heteroaryl compounds. organic-chemistry.org
Other important cross-coupling reactions include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for the formation of C-N bonds). These reactions provide versatile methods for the elaboration of the Naphthalene, 2-(2-propenyloxy)- scaffold.
Table 3: Common Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
| Heck Reaction | Palladium | Alkene + Aryl/Vinyl Halide | C-C |
| Suzuki-Miyaura Coupling | Palladium | Organoboron + Aryl/Vinyl Halide | C-C |
| Stille Coupling | Palladium | Organotin + Aryl/Vinyl Halide | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne + Aryl/Vinyl Halide | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine + Aryl/Vinyl Halide | C-N |
Synthesis of Novel Heterocycles from Naphthalene, 2-(2-propenyloxy)- Precursors
Naphthalene derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which exhibit interesting biological activities. Current time information in Bangalore, IN.rug.nl Naphthalene, 2-(2-propenyloxy)- can be transformed into various heterocyclic systems through reactions involving either the allylic group or the naphthalene core after suitable functionalization.
One common strategy involves the Claisen rearrangement of Naphthalene, 2-(2-propenyloxy)- to form 1-allyl-2-naphthol. nih.gov This intermediate can then undergo further reactions, such as cyclization, to form furan- or pyran-containing heterocycles fused to the naphthalene ring. For instance, oxidative cyclization of 1-allyl-2-naphthol can lead to the formation of naphthofurans.
Alternatively, functional groups introduced onto the naphthalene ring via electrophilic substitution can serve as handles for heterocycle synthesis. For example, a 1-amino-2-allyloxynaphthalene derivative could be used to construct fused nitrogen-containing heterocycles. Multicomponent reactions involving 2-naphthol (B1666908) derivatives are also a powerful tool for the synthesis of diverse heterocyclic scaffolds. rug.nl Research has shown the synthesis of novel naphthalene-heterocycle hybrids, such as those containing pyrazole (B372694), pyran, and pyridine (B92270) moieties, from naphthalene-based starting materials. Current time information in Bangalore, IN.nih.gov
Table 4: Examples of Heterocycles Derived from Naphthalene Precursors
| Precursor | Reaction Type | Heterocyclic Product |
| 1-Allyl-2-naphthol | Oxidative Cyclization | Naphthofuran |
| Amino-substituted Naphthalene | Condensation/Cyclization | Fused Pyridine/Pyrazole |
| Naphthalene-1,4-dione | Nucleophilic Substitution/Cyclization | Substituted Indoles/Benzofurans |
| 3-Formyl-4H-benzo[h]chromen-4-one | Tandem reactions with nucleophiles | Nicotinonitrile, pyran, pyrazole hybrids |
Development of Precursors for Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. ebrary.net These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. ebrary.net Naphthalene derivatives are attractive building blocks for supramolecular assemblies due to their rigid, planar structure which facilitates π-π stacking interactions. asianpubs.org
Naphthalene, 2-(2-propenyloxy)- can be functionalized to create precursors for supramolecular structures. For example, the introduction of recognition motifs, such as hydrogen bond donors and acceptors or metal-coordinating ligands, onto the naphthalene core can direct the self-assembly of the molecules into well-defined architectures like cages, helicates, or polymers. otago.ac.nznih.gov
The synthesis of 2-acetyl-1-naphthol, a derivative of naphthalene, has been shown to form supramolecular structures stabilized by intermolecular C-H···π and π-π stacking interactions. asianpubs.org The allylic group of Naphthalene, 2-(2-propenyloxy)- can also be modified to introduce functionalities suitable for supramolecular assembly. For instance, polymerization of the allyl group could lead to polymers with pendant naphthalene units, which could then self-assemble through non-covalent interactions. The development of such precursors is crucial for the bottom-up construction of novel functional materials with applications in areas like catalysis, sensing, and drug delivery. rsc.org
Table 5: Non-Covalent Interactions in Supramolecular Chemistry
| Interaction Type | Description | Typical Energy (kJ/mol) |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | 4-120 |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 0-50 |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | <5 |
| Metal-Ligand Coordination | Interaction between a metal ion and a ligand with one or more donor atoms. | 50-200 |
Applications in Complex Organic Synthesis and Building Block Utility
Naphthalene (B1677914), 2-(2-propenyloxy)- as a Key Intermediate in Natural Product Synthesis
While naphthalene-containing natural products are relatively uncommon, many exhibit significant pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.org The synthesis of these complex molecules often relies on the strategic functionalization of simpler, commercially available naphthalene derivatives. chemistryviews.org Naphthalene, 2-(2-propenyloxy)- serves as a valuable intermediate in this context, primarily through its role as a protected form of 2-naphthol (B1666908) and as a substrate for rearrangement reactions that generate functionally rich naphthalenic structures.
The allyl group in Naphthalene, 2-(2-propenyloxy)- can act as a protecting group for the phenolic hydroxyl of 2-naphthol. This protection allows for chemical modifications on other parts of the naphthalene ring without interference from the acidic phenol (B47542). Subsequently, the allyl group can be cleaved to reveal the hydroxyl group at a late stage of a synthesis.
Role as a Chiral Auxiliary Precursor or Ligand Scaffold
In asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. nih.govsigmaaldrich.com The naphthalene scaffold, due to its rigid and well-defined three-dimensional structure, is a privileged core for many successful chiral ligands. While Naphthalene, 2-(2-propenyloxy)- is not itself chiral, its aromatic framework is a foundational component of highly effective chiral structures, most notably 1,1'-bi-2-naphthol (B31242) (BINOL). wikipedia.org
The synthesis of BINOL derivatives and other binaphthyl-based ligands often involves the oxidative coupling of 2-naphthol derivatives. researchgate.net Naphthalene, 2-(2-propenyloxy)- can be readily converted to 2-naphthol, which can then be functionalized and subjected to oxidative coupling to generate binaphthyl systems. The substituents on the naphthalene ring play a crucial role in tuning the steric and electronic properties of the resulting ligand, which in turn influences the enantioselectivity of the catalyzed reaction.
Furthermore, the 2-phenylnaphthalene (B165426) scaffold, which can be derived from naphthalene-based precursors, has been explored for creating ligands selective for biological targets like the estrogen receptor beta (ERβ). nih.gov By strategically placing substituents on the naphthalene ring system, researchers can control the binding orientation and affinity of the molecule to a protein's binding site. nih.gov This highlights the utility of the naphthalene core, accessible from precursors like Naphthalene, 2-(2-propenyloxy)-, as a rigid scaffold for designing molecules with specific three-dimensional arrangements for biological or catalytic recognition. The development of such ligands is critical for the enantioselective synthesis of chiral compounds, which are of great importance in medicinal chemistry and materials science. nih.gov
| Ligand/Auxiliary Concept | Role of Naphthalene Scaffold | Potential Connection to Naphthalene, 2-(2-propenyloxy)- |
| BINOL-type Ligands | Provides C2-axial chirality upon dimerization, creating a defined chiral environment. wikipedia.orgresearchgate.net | Serves as a precursor to 2-naphthol, a key starting material for oxidative coupling to form the binaphthyl core. researchgate.net |
| Substituted Naphthalene Ligands | Acts as a rigid, tunable platform for positioning coordinating groups in three-dimensional space. nih.gov | Can be functionalized via Claisen rearrangement and subsequent transformations to create substituted naphthalenes for ligand synthesis. |
| Chiral Auxiliaries | A chiral group temporarily attached to a substrate to direct the stereochemical course of a reaction. sigmaaldrich.comwikipedia.org | The naphthalene unit can be incorporated into larger structures that, when resolved into single enantiomers, could function as auxiliaries. |
Utilization in Domino and Tandem Reaction Sequences
Domino and tandem reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, thereby increasing molecular complexity rapidly and reducing waste. nih.govprinceton.edu Naphthalene, 2-(2-propenyloxy)- is an ideal substrate for such processes, primarily initiated by its thermal or Lewis acid-catalyzed Claisen rearrangement.
The Claisen rearrangement of Naphthalene, 2-(2-propenyloxy)- to 1-allyl-2-naphthol is the first step in a potential tandem sequence. The product of this rearrangement contains a nucleophilic hydroxyl group and a reactive alkene, positioned to participate in subsequent intramolecular reactions. This sets the stage for a variety of tandem transformations:
Rearrangement/Cyclization: Following the Claisen rearrangement, the proximate allyl and hydroxyl groups can undergo cyclization to form furan- or pyran-containing rings fused to the naphthalene system. This can be achieved by treating the intermediate with electrophilic reagents (e.g., iodine, mercury salts) or under oxidative conditions, leading to the formation of complex heterocyclic systems in one pot.
Rearrangement/Oxidation: The allyl group in the rearranged product can be directly oxidized in a tandem sequence. For example, isomerization of the double bond into conjugation with the aromatic ring, followed by oxidative cleavage, could yield a naphthaldehyde derivative, a valuable building block for further synthesis.
An example of a domino reaction in a related system involves the reaction of Morita–Baylis–Hillman (MBH) acetates with active methylene (B1212753) compounds to construct highly functionalized naphthalenes. mdpi.com This process involves a sequence of SN2' displacement, Michael addition, and SNAr cyclization to build the naphthalene core, demonstrating the power of domino strategies in synthesizing complex aromatic structures. mdpi.com The reactivity of Naphthalene, 2-(2-propenyloxy)- in rearrangement-cyclization cascades embodies the principles of these efficient synthetic methods.
| Tandem Sequence Initiator | Key Intermediate | Potential Final Product Type |
| Thermal Claisen Rearrangement | 1-allyl-2-naphthol | Fused naphthofurans |
| Lewis Acid-Catalyzed Rearrangement | 1-allyl-2-naphthol | Substituted Naphthopyrans |
| Rearrangement/Oxidation | 1-allyl-2-naphthol | Naphtho[2,1-b]furan-1-carbaldehydes |
Synthesis of Advanced Polycyclic Aromatic Hydrocarbon Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest due to their unique electronic and optical properties, finding applications in materials science as organic semiconductors and components of well-defined graphene segments. nih.gov The development of new and efficient methods for the regioselective synthesis of polysubstituted and extended PAHs is a key area of research. nih.govnih.gov Naphthalene, 2-(2-propenyloxy)- serves as a valuable starting point for accessing functionalized naphthalenes that are precursors to more complex PAHs.
The primary route for utilizing Naphthalene, 2-(2-propenyloxy)- in PAH synthesis begins with its Claisen rearrangement to 1-allyl-2-naphthol. This intermediate is then elaborated to create a structure suitable for an intramolecular cyclization reaction (an annulation) to build an additional ring onto the naphthalene core.
Common strategies include:
Oxidation and Friedel-Crafts Cyclization: The allyl group of 1-allyl-2-naphthol can be oxidized to a carboxylic acid derivative. The resulting compound, upon treatment with a strong acid (e.g., polyphosphoric acid), can undergo an intramolecular Friedel-Crafts acylation to form a new six-membered ring, yielding a phenanthrene (B1679779) or anthracene (B1667546) derivative.
Radical Cyclization: Halogenated naphthalenes and naphthols are extremely useful starting materials for transition metal-catalyzed coupling and annulation reactions to form PAHs. nih.gov The 1-allyl-2-naphthol intermediate can be halogenated and then subjected to radical cyclization conditions to forge new rings.
Oxidative Tandem Cyclization: Advanced methods for PAH synthesis include oxidative tandem reactions where multiple C-C bonds are formed. nih.gov For example, a precursor derived from Naphthalene, 2-(2-propenyloxy)- could be designed to undergo an oxidative spirocyclization followed by a 1,2-aryl migration to construct extended π-systems. nih.gov
These strategies underscore the importance of Naphthalene, 2-(2-propenyloxy)- as a readily available starting material that can be converted into a more complex, functionalized naphthalene scaffold poised for the construction of advanced PAH systems.
Strategies for Diversity-Oriented Synthesis Using Naphthalene, 2-(2-propenyloxy)-
Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukcam.ac.uk A key strategy in DOS is the use of a common substrate with "pluripotent" functional groups that can be guided down different reaction pathways to produce a variety of molecular skeletons. cam.ac.uk Naphthalene, 2-(2-propenyloxy)- is an excellent substrate for such an approach.
The power of this molecule in a DOS context lies in the dual reactivity of the allyl group and the naphthalene core. Starting from this single compound, a chemist can access a wide array of distinct molecular scaffolds.
Branch Point 1: The Allyl Double Bond: The alkene can be treated as a pluripotent functional group. cam.ac.uk
Path A (Dihydroxylation): Treatment with OsO₄ yields a diol.
Path B (Epoxidation): Reaction with m-CPBA produces an epoxide.
Path C (Ozonolysis): Cleavage with ozone generates an aldehyde. Each of these products (diol, epoxide, aldehyde) possesses a different set of functionalities attached to the naphthoxy core, which can then be subjected to further diversification reactions.
Branch Point 2: The Ether Linkage and Aromatic Core:
Path D (Claisen Rearrangement): As discussed previously, heating induces a evitachem.comevitachem.com-sigmatropic rearrangement to form 1-allyl-2-naphthol. This fundamentally changes the molecular skeleton, moving the allyl group from the oxygen to a carbon atom and revealing a phenol. This new structure can then be diversified through reactions at the phenol or the newly positioned alkene.
Path E (Electrophilic Aromatic Substitution): The electron-rich naphthalene ring can undergo electrophilic substitution (e.g., nitration, halogenation) at positions remote from the ether, creating another vector for diversification.
By applying these distinct reaction types to a common starting material, a library of compounds with significant skeletal and appendage diversity can be rapidly assembled. This strategy, where a simple starting material is elaborated into a collection of complex and varied structures, is a hallmark of modern diversity-oriented synthesis. sci-hub.semdpi.com
| Reaction Pathway | Key Transformation | Resulting Functional Group/Scaffold |
| Alkene Oxidation | Dihydroxylation | Naphthoxy-propanediol |
| Alkene Oxidation | Epoxidation | Naphthoxy-propylene oxide |
| Sigmatropic Rearrangement | Claisen Rearrangement | 1-Allyl-2-naphthol |
| Aromatic Substitution | Bromination | Bromo-2-allyloxynaphthalene |
Naphthalene, 2 2 Propenyloxy in Polymer Science and Advanced Materials Chemistry
Monomer in the Synthesis of Functionalized Polymers via Radical Polymerization
Naphthalene (B1677914), 2-(2-propenyloxy)- serves as a monomer for producing functionalized polymers, primarily through radical polymerization. The presence of the allyl group (CH₂=CH-CH₂-) is key to this process. However, the radical polymerization of allyl monomers like Naphthalene, 2-(2-propenyloxy)- exhibits distinct characteristics compared to more common vinyl monomers such as styrene (B11656) or methyl methacrylate. researchgate.net
A critical aspect of the radical polymerization of allyl compounds is the high propensity for chain transfer. wikipedia.org Specifically, the abstraction of a hydrogen atom from the allylic position is a frequent side reaction. researchgate.netyoutube.com This process, known as degradative chain transfer, terminates a growing polymer chain and initiates a new, less reactive one, which can result in polymers with a low degree of polymerization. wikipedia.orgbonlab.infoprimescholars.com Studies on analogous compounds like allyl 2-naphthyl ether (ANE) have quantified this effect. In the radical polymerization of methyl methacrylate, ANE acts as a weak retarder and an effective transfer agent, with a transfer constant (Ctr) of 0.2 × 10−3. tandfonline.com This inherent tendency towards chain transfer makes the synthesis of high molecular weight homopolymers from Naphthalene, 2-(2-propenyloxy)- challenging under standard radical polymerization conditions.
Recent research suggests that the polymerization mechanism for allyl ethers may be more complex than simple free-radical addition. nih.govacs.org A proposed radical-mediated cyclization (RMC) mechanism involves an initial hydrogen abstraction from the allyl group, followed by the cyclization of the resulting radical with another monomer molecule to form a five-membered ring within the polymer backbone. nih.govacs.org This alternative pathway highlights the unique reactivity of the allyl group and offers different avenues for controlling the polymer structure.
Despite the challenges, the polymerization of Naphthalene, 2-(2-propenyloxy)- is valuable for creating oligomers and polymers where the bulky, fluorescent naphthalene group is incorporated into the structure, imparting specific functionalities.
Precursor for Naphthalene-Based Polymer Architectures with Tunable Properties
The incorporation of the naphthalene moiety from Naphthalene, 2-(2-propenyloxy)- into polymer chains is a powerful strategy for designing materials with tunable properties. The rigid and bulky nature of the naphthalene ring significantly influences the final polymer's characteristics, including its thermal stability, solubility, and mechanical strength. google.comscispace.com
Introducing naphthalene units into polymer backbones, such as in polyimides or poly(aryl ether)s, has been shown to enhance thermal properties. mdpi.comresearchgate.net These polymers often exhibit high glass transition temperatures (Tg) and improved thermal degradation temperatures. google.comscispace.com For instance, novel poly(aryl ether)s containing a β-naphthalene pendant group demonstrated high Tg values of 256 °C and 274 °C. scispace.com At the same time, the bulky naphthalene groups can disrupt the close packing of polymer chains, which can surprisingly improve solubility in common organic solvents, a crucial factor for processability. scispace.compsu.edu
Furthermore, the naphthalene unit can be used to create polymers with specific three-dimensional architectures. For example, naphthalene-fused propellanes have been used as building blocks to synthesize amorphous, methylene-alternating copolymers with good solubility and gas adsorption properties, demonstrating the creation of materials with molecular-scale cavities. beilstein-journals.orgbeilstein-journals.org Similarly, naphthalene-based porous polyaminal-linked polymers have shown excellent performance in CO₂ uptake, indicating that the introduction of naphthalene can improve porosity for specific applications. mdpi.com These examples underscore the role of Naphthalene, 2-(2-propenyloxy)- as a precursor for creating advanced polymer architectures where the naphthalene unit is a key determinant of the material's final form and function.
Incorporation into Block Copolymers and Graft Copolymers
Naphthalene, 2-(2-propenyloxy)- is a valuable monomer for integration into more complex polymer structures like block and graft copolymers. These advanced architectures allow for the combination of distinct polymer properties within a single material.
Block Copolymers are linear polymers consisting of two or more different polymer chains (blocks) linked together. The synthesis of block copolymers containing naphthalene units allows for the precise tuning of optical and thermal properties. For example, alternate-block copolymers of poly(2,5-dioctyloxy phenylene vinylene) with different positional naphthalene vinylene units have been synthesized. researchgate.net The study revealed that varying the linking position of the naphthalene moiety (e.g., 1,4-, 1,5-, or 2,6-naphthalene vinylene) significantly altered the polymer's absorption and photoluminescence (PL) emission maxima, as well as its thermal stability. researchgate.net This demonstrates how the specific placement of the naphthalene unit can be used to fine-tune the optoelectronic properties of the resulting material. Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for creating well-defined block copolymers incorporating functional monomers like Naphthalene, 2-(2-propenyloxy)-. cmu.eduresearchgate.net
Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer attached. researchgate.netfrontiersin.orgnih.gov Naphthalene, 2-(2-propenyloxy)- can be used in several ways to create graft copolymers. It can be copolymerized with another monomer to form a backbone onto which other polymer chains are grafted (the "grafting-from" method). Alternatively, poly(2-allyloxynaphthalene) could serve as the backbone, with its pendant allyl groups providing sites for grafting. A highly efficient "grafting-to" approach involves attaching pre-formed polymer chains to a functionalized backbone. nih.gov For instance, a polypeptide backbone with alkyne-terminated side chains demonstrated near-quantitative grafting efficiency with azide-terminated molecules via "click chemistry," a versatile method that could be adapted for naphthalene-containing systems. nih.gov
Application in the Development of Photoactive and Optoelectronic Materials
The intrinsic photophysical properties of the naphthalene ring make polymers derived from Naphthalene, 2-(2-propenyloxy)- highly suitable for applications in photoactive and optoelectronic devices. researchgate.net The naphthalene chromophore is known for its strong fluorescence, which can be harnessed in materials for light-emitting diodes (LEDs), fluorescent sensors, and other optical technologies. researchgate.netmdpi.com
When incorporated into a polymer, the fluorescence behavior of the naphthalene units can be complex. Studies on naphthalene-containing polymers have shown that interactions between adjacent chromophores can lead to the formation of "excimers" (excited dimers), which emit light at a different wavelength than the individual monomeric units. acs.org This phenomenon, along with energy transfer processes within the polymer chain, can be exploited to control the emission color and efficiency of the material. acs.orgnih.gov
A significant area of application is in fluorescent chemosensors. Researchers have developed naphthalene-based polymers that exhibit fluorescence quenching or shifting in the presence of specific analytes. For example, fluorescent segmented conjugated polymers containing distyrylnaphthalene chromophores have been used as thin films to detect trace amounts of nitroaromatic compounds (common explosives) in water. mdpi.com The detection mechanism relies on electron transfer from the electron-rich polymer to the electron-deficient nitroaromatic molecule, which quenches the polymer's fluorescence. mdpi.com Similarly, naphthalene diimide (NDI)-based polymers have been designed as highly sensitive fluorescent sensors for aromatic solvents like p-xylene, where charge-transfer interactions between the NDI unit and the solvent cause a dramatic color change in the fluorescence. tandfonline.comtandfonline.com
The table below summarizes the photoluminescence (PL) properties of different naphthalene-based block copolymers, illustrating how the polymer structure affects its optical characteristics. researchgate.net
Use in the Fabrication of Responsive and Smart Materials
"Smart" or "responsive" polymers are materials that can change their properties in response to external stimuli, such as temperature, light, pH, or the presence of a chemical substance. rsc.org The unique electronic and structural characteristics of the naphthalene group make Naphthalene, 2-(2-propenyloxy)- an excellent building block for such advanced materials. researchgate.netsciltp.com
One key strategy involves using naphthalene diimide (NDI) derivatives, which are electron-accepting molecules. When combined with electron-donating molecules, they can form charge-transfer (CT) complexes that are highly sensitive to their environment. sciltp.comresearchgate.net For example, a liquid material based on an NDI derivative was developed that, when mixed with electron-rich naphthalene compounds, formed CT complexes. sciltp.comresearchgate.net These materials exhibited photoluminescence that was responsive to temperature, allowing for reversible changes in emission color and even on/off switching. sciltp.comresearchgate.net Such systems have potential as printable photonic devices and smart sensors.
Another fascinating application is in mechanochromic materials, which change color or fluorescence upon the application of mechanical force. Researchers have synthesized fluorescent molecules with dimethylamino naphthalene and cyanostyrene parts that show a red-shift in their solid-state emission when ground into a powder. researchgate.net This change is due to a force-induced transition from a crystalline to an amorphous state and is reversible by exposing the material to a solvent. researchgate.net This property could be exploited in polymers for applications in security inks and damage sensing.
Furthermore, the self-assembly of naphthalene-based molecules can be controlled by external stimuli. An NDI building block with specific hydrogen-bonding groups was shown to self-assemble into vesicles in a nonpolar solvent. nih.gov This assembly was temperature-responsive, disassembling and precipitating at one temperature and then re-forming into a different micellar structure at a higher temperature, demonstrating a dual thermal transition behavior. nih.gov Incorporating such responsive units into a polymer backbone derived from monomers like Naphthalene, 2-(2-propenyloxy)- could lead to the fabrication of highly sophisticated smart materials with switchable properties.
Catalytic Applications and Ligand Design Based on Naphthalene, 2 2 Propenyloxy
Naphthalene (B1677914), 2-(2-propenyloxy)- as a Precursor for Ligands in Homogeneous Catalysis
While "Naphthalene, 2-(2-propenyloxy)-" is more commonly explored as a substrate in catalytic reactions, its potential as a precursor for ligand synthesis in homogeneous catalysis is an area of interest. The functional handles of the molecule—the allyl group and the aromatic naphthalene core—offer avenues for chemical modification to introduce coordinating atoms like phosphorus, nitrogen, or sulfur, thereby transforming it into a ligand.
For instance, the allyl group can undergo a variety of transformations. Hydroformylation, a rhodium- or cobalt-catalyzed process, can introduce an aldehyde functionality, which can then be further derivatized into phosphine (B1218219) or amine ligands. Although studies on the direct hydroformylation of "Naphthalene, 2-(2-propenyloxy)-" for ligand synthesis are not widely reported, the hydroformylation of allyl ethers, in general, is a well-established method. nih.govnih.gov For example, rhodium complexes with diazaphospholane ligands have been shown to be effective in the asymmetric hydroformylation of various allyl ethers, yielding chiral aldehydes that are precursors to more complex molecules. nih.govnih.gov Such a strategy could theoretically be applied to "Naphthalene, 2-(2-propenyloxy)-" to generate a naphthyl-substituted chiral aldehyde, a valuable intermediate for ligand synthesis.
Furthermore, the naphthalene backbone can be functionalized, for example, through lithiation followed by reaction with an appropriate electrophile to introduce a coordinating group. This approach allows for the synthesis of bidentate or polydentate ligands where the naphthyl group acts as a rigid scaffold, potentially influencing the stereochemical outcome of catalytic reactions.
Design of Chiral Catalysts from Derivatives of Naphthalene, 2-(2-propenyloxy)-
The development of chiral catalysts is paramount for asymmetric synthesis. The inherent chirality of molecules derived from "Naphthalene, 2-(2-propenyloxy)-" can be harnessed to create effective chiral catalysts. A primary route to achieving this is through the catalytic asymmetric rearrangement of the compound itself, which generates a chiral product that can then be utilized as a chiral ligand or catalyst.
A notable example is the enantioselective Claisen rearrangement of allyl 2-naphthyl ethers. This reaction, catalyzed by chiral metal complexes, can produce optically active 1-allyl-2-naphthols. acs.orgnih.govrsc.org These chiral phenols, with both a stereocenter and a hydroxyl group, are valuable precursors for the synthesis of chiral ligands. The hydroxyl group can be used as a handle to introduce phosphite, phosphinite, or other coordinating moieties, while the allyl group can be further functionalized. The resulting ligands can then be complexed with transition metals to form chiral catalysts for a variety of asymmetric transformations, such as hydrogenation or hydroformylation.
Although direct examples of chiral catalysts synthesized from "Naphthalene, 2-(2-propenyloxy)-" derivatives are not extensively documented in dedicated studies, the principles of asymmetric catalysis suggest this as a promising area for future research. The combination of the bulky and rigid naphthalene framework with a stereogenic center offers a powerful design element for creating highly selective catalysts.
Role in Heterogeneous Catalysis and Surface Modification
In the field of heterogeneous catalysis, solid-supported catalysts are often preferred for their ease of separation and recyclability. "Naphthalene, 2-(2-propenyloxy)-" can play a role in this area through the functionalization of support materials. The allyl group provides a reactive handle for grafting the molecule onto the surface of materials like silica (B1680970) or other metal oxides. nih.govnih.gov
This surface modification can serve several purposes. The immobilized naphthalene derivative can act as a precursor for the in-situ generation of a catalytic site. For example, after immobilization, the naphthalene moiety could be functionalized with a catalytically active species. Alternatively, the organic layer formed by these molecules can modify the surface properties of the support, influencing the adsorption of reactants and the selectivity of a catalytic reaction occurring on the surface. For instance, the hydrophobicity of the naphthalene group could create a specific microenvironment around the catalytic sites.
The general principles of immobilizing molecular catalysts on solid supports are well-established, often involving the reaction of a functional group on the molecule with a complementary group on the support surface. rsc.orgresearchgate.net While specific studies detailing the use of "Naphthalene, 2-(2-propenyloxy)-" for this purpose are not abundant, the chemical reactivity of its allyl group makes it a suitable candidate for such applications in creating novel heterogeneous catalysts.
Photoredox Catalysis and Electrocatalysis Involving Naphthalene, 2-(2-propenyloxy)- Derivatives
Photoredox and electrocatalysis are powerful tools in modern organic synthesis, utilizing light or electricity to drive chemical transformations. Derivatives of "Naphthalene, 2-(2-propenyloxy)-" could potentially be involved in such processes, either as substrates or as components of the catalytic system.
The naphthalene unit is a known chromophore, capable of absorbing UV light. This property could be exploited in photochemical reactions. For instance, photochemical rearrangements of allyl-substituted aromatic compounds are known to occur. rsc.org While specific studies on the photoredox catalysis of "Naphthalene, 2-(2-propenyloxy)-" are scarce, related naphthol derivatives have been studied in the context of photocatalytic degradation. mdpi.comresearchgate.netresearchgate.net These studies often involve the generation of highly reactive species like hydroxyl radicals that can degrade the aromatic compound.
In electrocatalysis, the naphthalene ring can undergo oxidation or reduction. The electrochemical oxidation of naphthols has been shown to lead to the formation of radical cations and subsequent polymerization on the electrode surface. mdpi.comresearchgate.netresearchgate.net It is conceivable that "Naphthalene, 2-(2-propenyloxy)-" would exhibit similar behavior, potentially leading to the formation of electroactive polymer films with interesting catalytic or material properties. The allyl group could also participate in electrochemical reactions, further expanding the synthetic possibilities. However, dedicated research into the photoredox and electrocatalytic applications specifically involving "Naphthalene, 2-(2-propenyloxy)-" and its derivatives is still a developing area.
Catalytic Activity in Specific Organic Transformations
One of the most well-documented catalytic applications of "Naphthalene, 2-(2-propenyloxy)-" is its participation as a substrate in the catalytic asymmetric Claisen rearrangement. This reaction is a powerful method for the synthesis of chiral 1-allyl-2-naphthols, which are valuable building blocks for natural product synthesis and materials science. acs.orgnih.govrsc.org
The first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers was achieved using chiral copper(II) complexes as catalysts. acs.orgnih.govrsc.org By carefully selecting the chiral ligand and the copper salt, it is possible to control the stereochemical outcome of the reaction, leading to either the (S)- or (R)-enantiomer of the product. The reaction proceeds through a proposed stepwise mechanism involving a tight-ion-pair intermediate, with the enantioselectivity being determined in the rate-determining C-O bond cleavage step. acs.org
The following interactive table summarizes key research findings on the catalytic asymmetric Claisen rearrangement of substrates related to "Naphthalene, 2-(2-propenyloxy)-".
Beyond the Claisen rearrangement, derivatives of "Naphthalene, 2-(2-propenyloxy)-" can participate in other important organic transformations. For example, the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can be performed on allyl aryl ethers. lookchem.com This reaction allows for the arylation of the allyl group, leading to the formation of cinnamyl aryl ethers. While specific examples with "Naphthalene, 2-(2-propenyloxy)-" as the substrate are not extensively detailed, the general reactivity of allyl aryl ethers in Heck reactions suggests its applicability. lookchem.com
Emerging Research Frontiers and Future Directions for Naphthalene, 2 2 Propenyloxy Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Naphthalene (B1677914), 2-(2-propenyloxy)- and related naphthyl ethers is poised for a technological leap with the integration of flow chemistry and automated synthesis platforms. While traditional batch synthesis methods are well-established, continuous flow processes offer significant advantages in terms of safety, efficiency, scalability, and process control.
Research into the continuous preparation of related compounds, such as β-naphthyl methyl ethers, has demonstrated the feasibility of using tubular reactors for gas-phase catalytic reactions followed by reduced pressure rectification. nih.govnih.gov These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher purity products and improved yields. For instance, a continuous process for β-naphthyl methyl ether achieved a purity of over 98% and a conversion rate of over 99%. nih.gov
The principles from these studies can be directly applied to the synthesis of Naphthalene, 2-(2-propenyloxy)-. A hypothetical flow synthesis setup would involve pumping a mixture of 2-naphthol (B1666908) and an allylating agent, such as allyl bromide, through a heated reactor column packed with a suitable solid-supported base or catalyst. The product stream would then continuously pass through a purification module, such as an automated chromatography system, to yield the pure ether.
Automated synthesis platforms can further revolutionize the production and screening of derivatives of Naphthalene, 2-(2-propenyloxy)-. These platforms, which integrate robotic handling of reagents with software-controlled reaction sequences, enable high-throughput synthesis and optimization. chemsynthesis.com By systematically varying starting materials and reaction conditions, vast libraries of related compounds can be generated and tested for desired properties, accelerating the discovery of new materials and functional molecules. The development of a one-pot, metal-free synthesis of diarylamines, which can be scaled up using continuous flow, highlights the trend towards more efficient and environmentally friendly automated processes. nih.govnih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Naphthyl Ethers
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult, often requires re-optimization | Readily scalable by extending reaction time or using larger reactors |
| Safety | Higher risk due to large volumes of reagents | Improved safety with smaller reaction volumes at any given time |
| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Productivity | Lower throughput per unit time | Higher throughput and potential for continuous operation |
| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on the use of enzymes and whole-cell systems. numberanalytics.com Bio-inspired routes and biocatalysis offer the promise of highly selective and environmentally benign methods for producing Naphthalene, 2-(2-propenyloxy)-.
Enzymes, as natural catalysts, operate under mild conditions of temperature and pressure, often in aqueous environments, and exhibit remarkable chemo-, regio-, and stereoselectivity. numberanalytics.com For the synthesis of Naphthalene, 2-(2-propenyloxy)-, several classes of enzymes could be explored. Lipases, for example, are well-known for their ability to catalyze esterification and etherification reactions. researchgate.netuts.edu.au A potential biocatalytic route could involve the lipase-catalyzed etherification of 2-naphthol with an allyl donor. Research on the enzymatic synthesis of benzyl (B1604629) benzoate (B1203000) and cinnamic acid derivatives has demonstrated the effectiveness of enzymes like Candida antarctica lipase (B570770) B (CALB) in organic solvents, achieving high conversions. researchgate.netuts.edu.au
Another promising avenue is the use of oxygenases. Whole-cell biocatalysis using Escherichia coli expressing toluene (B28343) ortho-monooxygenase (TOM) has been successfully employed to oxidize naphthalene to 1-naphthol, a key precursor for Naphthalene, 2-(2-propenyloxy)-. sigmaaldrich.com This demonstrates the potential for creating a multi-step biocatalytic cascade, starting from simple aromatic hydrocarbons, to produce the target molecule.
The development of such bio-inspired routes would involve screening for suitable enzymes, optimizing reaction conditions (e.g., solvent, temperature, pH), and potentially employing enzyme engineering to enhance catalytic activity and stability. The immobilization of enzymes on solid supports is another key strategy to improve their reusability and facilitate product purification, making the process more economically viable. acs.org
Development of Naphthalene, 2-(2-propenyloxy)- Based Probes for Chemical Biology
The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently used in the development of chemical probes for biological imaging and sensing. The unique structure of Naphthalene, 2-(2-propenyloxy)-, with its reactive allyl group, makes it an attractive scaffold for the design of novel probes.
The allyl ether functionality can serve as a reactive handle for detecting specific analytes. For instance, research has shown that allyl fluorescein (B123965) ethers can act as fluorescent probes for carbon monoxide in living cells in the presence of a palladium catalyst. nih.gov This suggests that a Naphthalene, 2-(2-propenyloxy)--based probe could be designed to operate via a similar mechanism, where the interaction with an analyte triggers a chemical reaction that modulates the fluorescence of the naphthalene core.
Furthermore, the naphthalene ring system itself can be functionalized to create highly specific ligands for biological targets. For example, derivatives of 2-naphthoic acid have been developed into potent and selective antagonists for the P2Y14 receptor, an important drug target. nih.gov By attaching a fluorophore to these naphthalene-based ligands, researchers have created high-affinity fluorescent probes for studying receptor distribution and function. nih.gov Similarly, Naphthalene, 2-(2-propenyloxy)- could be modified to incorporate a targeting moiety, allowing for the specific labeling and imaging of biomolecules or cellular structures. The synthesis of naphthalene-chalcone hybrids has also shown promise in developing agents with antimicrobial and anticancer properties, indicating the broad potential of naphthalene derivatives in medicinal chemistry. nih.gov
Advanced Characterization Techniques for In Situ and Operando Studies
To fully understand and optimize the synthesis and reactivity of Naphthalene, 2-(2-propenyloxy)-, advanced characterization techniques that allow for real-time monitoring of reactions are crucial. In situ and operando spectroscopy provide invaluable insights into reaction mechanisms, intermediate species, and catalyst behavior under actual reaction conditions.
Techniques such as time-resolved infrared (TRIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to follow the progress of the synthesis of Naphthalene, 2-(2-propenyloxy)-. numberanalytics.com For example, by monitoring the disappearance of the hydroxyl stretch of 2-naphthol and the appearance of the ether stretch of the product, the reaction kinetics can be precisely determined.
Hyphenated techniques, which combine a separation method with a spectroscopic detector, are particularly powerful for analyzing complex reaction mixtures. numberanalytics.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the starting materials, products, and any byproducts, providing a comprehensive picture of the reaction outcome. numberanalytics.com For more detailed structural elucidation of intermediates, liquid chromatography-nuclear magnetic resonance (LC-NMR) can be a powerful tool. numberanalytics.com
Surface-enhanced Raman spectroscopy (SERS) is another advanced technique that could be applied to study reactions occurring on the surface of a catalyst, for instance, in a flow chemistry setup. azooptics.com This would provide detailed information about the adsorbed species and the catalytic cycle.
Theoretical Predictions for Novel Reactivity and Material Design
Computational chemistry and molecular modeling have become indispensable tools for predicting the properties of molecules and designing new materials with desired functionalities. For Naphthalene, 2-(2-propenyloxy)-, theoretical predictions can guide the exploration of its reactivity and its potential use as a building block for novel materials.
Density functional theory (DFT) calculations can be used to investigate the electronic structure and conformational landscape of Naphthalene, 2-(2-propenyloxy)-. nih.gov Such studies can provide insights into the molecule's reactivity, for example, by calculating the bond dissociation energies and predicting the most likely sites for chemical attack. Computational studies on similar molecules, like allyl ethyl ether, have successfully predicted the most stable conformers and rationalized their conformational preferences through orbital analysis. nih.gov
Furthermore, theoretical methods can be used to predict the reaction rates of Naphthalene, 2-(2-propenyloxy)- in various chemical transformations. For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the reaction rates of substituted naphthalenes in advanced oxidation processes. nih.gov These models use molecular descriptors calculated from the optimized molecular structures to correlate with experimental reactivity.
In the realm of material design, in silico methods can be used to design polymers or other materials derived from Naphthalene, 2-(2-propenyloxy)-. By simulating the properties of hypothetical materials, researchers can screen for candidates with interesting optical, electronic, or mechanical properties before embarking on their synthesis. This in silico design approach has been successfully used to develop new enzyme inhibitors and surface-active colloidal amphiphiles, demonstrating the power of computation to accelerate the discovery of new functional materials. nih.govnih.gov
Q & A
Basic: What are the recommended methodologies for assessing the acute toxicity of 2-(2-propenyloxy)-naphthalene in laboratory settings?
Answer:
Acute toxicity assessments should follow standardized exposure routes (inhalation, oral, dermal) and monitor outcomes such as respiratory, hepatic, and renal effects. The ATSDR Toxicological Profile outlines inclusion criteria for health effects studies, including species selection (e.g., rodents) and endpoints like mortality, body weight changes, and systemic toxicity . For example, inhalation studies should use controlled exposure chambers to measure dose-response relationships, while oral studies may employ gavage or dietary administration. Data collection should align with Table B-1 (Inclusion Criteria), which prioritizes peer-reviewed studies with robust experimental designs .
Basic: How can researchers synthesize 2-(2-propenyloxy)-naphthalene with high purity for experimental use?
Answer:
Synthesis typically involves nucleophilic substitution between 2-naphthol and allyl bromide under alkaline conditions. Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Analytical validation via GC-MS or HPLC-UV ensures purity (>95%). Structural confirmation relies on NMR (¹H, ¹³C) and FTIR spectroscopy to verify the allyl ether linkage and absence of unreacted precursors .
Basic: What analytical techniques are recommended for quantifying 2-(2-propenyloxy)-naphthalene in environmental matrices?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is optimal for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) suits polar metabolites. Calibration curves using deuterated internal standards (e.g., d₈-naphthalene) improve accuracy. Environmental samples (air, water) require solid-phase extraction (SPE) or Soxhlet extraction, followed by cleanup via Florisil columns to remove interfering hydrocarbons .
Advanced: How can researchers resolve contradictions in reported toxicological data for 2-(2-propenyloxy)-naphthalene across studies?
Answer:
Discrepancies often arise from variability in exposure routes, species sensitivity, or metabolite profiling. A systematic review framework (e.g., ATSDR’s 8-step process) includes:
- Step 5 (Risk of Bias Assessment): Evaluate study design flaws (e.g., small sample sizes, lack of controls).
- Step 6 (Confidence Rating): Assign confidence levels based on reproducibility and mechanistic plausibility.
- Step 7 (Level of Evidence): Prioritize studies with dose-response consistency across species .
For example, conflicting hepatic toxicity data may arise from differences in cytochrome P450 activation pathways, necessitating comparative metabolomics .
Advanced: What experimental models are most appropriate for studying the metabolic activation of 2-(2-propenyloxy)-naphthalene?
Answer:
- In vitro: Human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP1A1, CYP2E1) identify primary metabolites. LC-HRMS detects reactive intermediates like epoxides or quinones.
- In vivo: Transgenic mice (e.g., CYP1A2-null) clarify enzyme-specific contributions. Biliary cannulation models track metabolite excretion.
- Computational: QSAR models predict bioactivation hotspots, validated by isotopic labeling (¹⁴C) studies .
Basic: What are the critical parameters for designing chronic exposure studies for 2-(2-propenyloxy)-naphthalene?
Answer:
- Dosing Regimen: Subchronic (90-day) oral or inhalation exposure at NOAEL/LOAEL thresholds.
- Endpoints: Histopathology (lung, liver, kidney), hematological parameters, and oxidative stress biomarkers (e.g., glutathione depletion).
- Controls: Pair-fed or sham-exposed cohorts to isolate compound-specific effects.
Refer to ATSDR’s data extraction protocols (Table C-2) for harmonizing outcomes across studies .
Advanced: How can genomic toxicity of 2-(2-propenyloxy)-naphthalene be assessed using modern omics approaches?
Answer:
- Transcriptomics: RNA-seq identifies dysregulated pathways (e.g., Nrf2-mediated oxidative stress response).
- Epigenomics: Methylation arrays (e.g., Illumina EPIC) detect DNA methylation changes in promoter regions.
- Proteomics: SILAC-based mass spectrometry quantifies protein adducts from reactive metabolites.
Cross-validate findings with in vitro Comet assays (DNA strand breaks) and in vivo micronucleus tests .
Basic: What are the best practices for storing and handling 2-(2-propenyloxy)-naphthalene to prevent degradation?
Answer:
- Storage: Under inert gas (argon) at -20°C in amber vials to prevent oxidation.
- Handling: Use glove boxes for air-sensitive reactions. Monitor purity via periodic GC-MS analysis.
- Waste Disposal: Incinerate at >1000°C with scrubbers to prevent PAH release .
Advanced: What mechanistic insights explain the species-specific differences in 2-(2-propenyloxy)-naphthalene toxicity?
Answer:
Rodents exhibit higher susceptibility due to:
- Enhanced CYP-mediated bioactivation to cytotoxic metabolites (e.g., 1,2-epoxide).
- Lower expression of detoxifying enzymes (e.g., epoxide hydrolase).
- Interspecies variation in glutathione-S-transferase (GST) isoforms.
Comparative studies using humanized mouse models (e.g., hCYP1A2) reconcile these differences .
Basic: How can environmental fate studies for 2-(2-propenyloxy)-naphthalene be designed to assess biodegradation pathways?
Answer:
- Aerobic/Anaerobic Microcosms: Incubate soil/water samples with ¹³C-labeled compound.
- Metabolite Profiling: Use HRMS to identify transformation products (e.g., hydroxylated or ring-cleavage derivatives).
- Microbial Community Analysis: 16S rRNA sequencing links degradation to specific bacterial consortia (e.g., Sphingomonas spp.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
